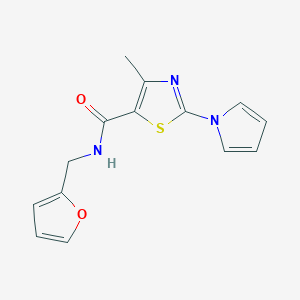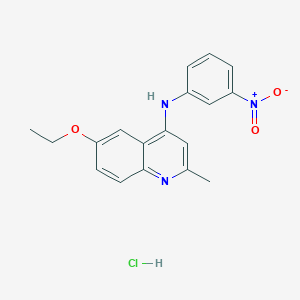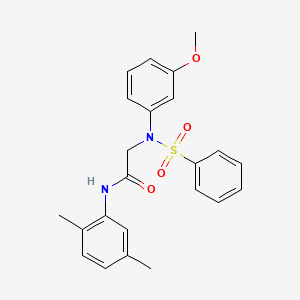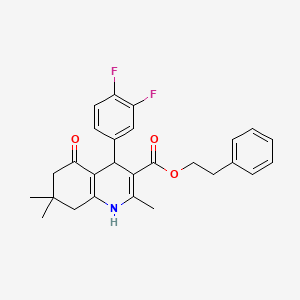
N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was originally developed as an immunosuppressant drug and has been approved by the FDA for the treatment of multiple sclerosis. However, recent research has revealed that FTY720 has a wide range of biological activities that make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
FTY720's mechanism of action is complex and involves multiple pathways. FTY720 is phosphorylated by sphingosine kinase 2, which results in the formation of FTY720-phosphate. FTY720-phosphate binds to sphingosine-1-phosphate receptors, which are involved in various cellular processes, including cell proliferation, migration, and survival. FTY720-phosphate also has immunomodulatory effects by inhibiting the egress of lymphocytes from lymphoid organs.
Biochemical and Physiological Effects:
FTY720 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit angiogenesis, induce apoptosis, and inhibit cell proliferation in cancer cells. FTY720 has also been shown to reduce inflammation and oxidative stress in various disease models. In addition, FTY720 has been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FTY720 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. FTY720 is also stable and can be stored for long periods of time. However, FTY720 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. FTY720 is also a complex molecule with multiple biological activities, which can make it difficult to study specific mechanisms of action.
Orientations Futures
There are several future directions for research on FTY720. One area of research is the development of FTY720 analogs with improved pharmacological properties. Another area of research is the investigation of FTY720's potential to treat other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to fully understand FTY720's mechanism of action and its effects on various cellular pathways.
Méthodes De Synthèse
FTY720 is synthesized from the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with furfuryl bromide and 1H-pyrrole-1-carboxaldehyde. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield FTY720.
Applications De Recherche Scientifique
FTY720 has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory, anti-inflammatory, anti-cancer, and neuroprotective effects. FTY720 has also been investigated for its potential to treat a variety of diseases, including multiple sclerosis, cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-12(13(18)15-9-11-5-4-8-19-11)20-14(16-10)17-6-2-3-7-17/h2-8H,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHAPQLZAJTFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B4925162.png)
![2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4925173.png)
![9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4925178.png)
![ethyl 6-(5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B4925185.png)
![4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4925187.png)

![N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide](/img/structure/B4925207.png)

![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925222.png)
![7-benzoyl-11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4925225.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4925240.png)